molecular formula C13H23NO5 B13015347 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid

3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid

Cat. No.: B13015347
M. Wt: 273.33 g/mol
InChI Key: BWCQDMKQFNZNBI-UHFFFAOYSA-N
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Description

This compound features a 3-methylazetidin-3-yl core, where the azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The azetidine ring is connected via an ether linkage to a 2-methylpropanoic acid moiety. The Boc group enhances solubility and stability during synthetic processes, while the methyl substituents on both the azetidine and propanoic acid backbone influence steric and electronic properties.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

2-methyl-3-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxypropanoic acid

InChI

InChI=1S/C13H23NO5/c1-9(10(15)16)6-18-13(5)7-14(8-13)11(17)19-12(2,3)4/h9H,6-8H2,1-5H3,(H,15,16)

InChI Key

BWCQDMKQFNZNBI-UHFFFAOYSA-N

Canonical SMILES

CC(COC1(CN(C1)C(=O)OC(C)(C)C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid typically involves the protection of an amine with the BOC group. This can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar conditions as described above. The choice of method depends on the availability of reagents and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid undergoes several types of reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically yields free amines .

Mechanism of Action

The mechanism of action of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid involves the protection of amine groups through the formation of a BOC-protected amine. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
3-({1-[(Tert-Butoxy)Carbonyl]-3-Methylazetidin-3-yl}Oxy)-2-Methylpropanoic Acid Likely C₁₂H₂₁NO₅ ~243–253* Boc-protected 3-methylazetidine, ether linkage, 2-methylpropanoic acid N/A
3-{1-[(tert-Butoxy)Carbonyl]-3-Methylazetidin-3-yl}Propanoic Acid C₁₂H₂₁NO₄ 243.31 Boc-protected 3-methylazetidine, propanoic acid (no ether oxygen)
2-{1-[(tert-Butoxy)Carbonyl]Azetidin-3-yl}Propanoic Acid C₁₁H₁₉NO₄ 229.28 Boc-protected azetidine (no 3-methyl), propanoic acid
3-((tert-Butoxycarbonyl)Amino)-2-Methylpropanoic Acid C₉H₁₇NO₄ 203.24 Boc-protected amino group, 2-methylpropanoic acid (no azetidine)
3-{1-[(tert-Butoxy)Carbonyl]Azetidin-3-yl}Prop-2-ynoic Acid C₁₁H₁₅NO₄ 225.24 Boc-protected azetidine, propiolic acid (alkyne group)

*Estimated based on structural analogs.

Key Observations:

Ether vs. Direct Linkage: The target compound’s ether oxygen distinguishes it from analogs like 3-{1-[(tert-Butoxy)Carbonyl]-3-Methylazetidin-3-yl}Propanoic Acid (), which lacks this linkage.

Functional Group Diversity: Amino vs. Ether: The Boc-protected amino group in 3-((tert-Butoxycarbonyl)Amino)-2-Methylpropanoic Acid () replaces the azetidine-ether system, altering polarity and reactivity . Alkyne Functionality: 3-{1-[(tert-Butoxy)Carbonyl]Azetidin-3-yl}Prop-2-ynoic Acid () contains a terminal alkyne, enabling click chemistry applications, unlike the target compound’s carboxylic acid .

Research Implications

While direct pharmacological data for the target compound are unavailable, insights from analogs suggest:

  • The 3-methylazetidine moiety may enhance target engagement in enzyme inhibition (e.g., proteases) due to restricted conformational freedom .
  • The ether linkage could reduce susceptibility to enzymatic cleavage compared to ester or amide bonds .
  • Applications in photolabeling or bioconjugation are less likely than in analogs with diazirine () or alkyne groups () .

Biological Activity

3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid (CAS: 1823510-15-1) is a synthetic organic compound characterized by its unique azetidine structure and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C12H21NO5, and it has garnered interest in various fields of chemistry and biology due to its potential biological activities.

The compound has a molecular weight of 259.3 g/mol and exhibits a purity of approximately 95% to 97% in commercial preparations. The presence of the Boc group is significant as it protects the amine functionality, allowing for selective reactions during synthesis and potential biological interactions.

PropertyValue
CAS Number 1823510-15-1
Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
Purity 95% - 97%

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its interaction with biological systems, particularly in the context of drug discovery.

The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The Boc group can be removed under acidic conditions, revealing the active amine that can participate in biochemical reactions. This property makes it a valuable intermediate in the synthesis of biologically active compounds.

Case Studies and Research Findings

  • Azetidine Derivatives : Research has shown that azetidine derivatives exhibit significant activity against certain types of cancer cells. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
  • Transport Mechanisms : Studies have indicated that compounds with similar structures can act as substrates for amino acid transport systems. For example, in vitro assays demonstrated that certain azetidine-based compounds could enter gliosarcoma cells through system-A amino acid transport mechanisms, suggesting potential applications in targeted drug delivery systems .
  • In Vivo Studies : Biodistribution studies involving similar compounds showed high tumor-to-normal tissue ratios, indicating effective targeting capabilities. Rat models with intracranial tumors exhibited favorable uptake ratios, which are critical for designing effective therapeutic agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other azetidine derivatives:

Compound NameBiological ActivityNotes
(S)-2-amino-3-(tert-butoxy)propanoic acidModerate anti-cancer activitySimilar azetidine structure
(S)-2-hydroxy-3-(tert-butoxy)propanoic acidInhibitory effects on specific enzymesDifferent functional groups
1-(tert-butoxycarbonyl)-3-methylazetidinePotential neuroprotective effectsFocus on neurological applications

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